![molecular formula C19H19N2O2+ B14669846 (2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)methyl]-1,3-benzoxazol-3-ium is a complex organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by its unique structure, which includes two benzoxazole units connected by an ethylidene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)methyl]-1,3-benzoxazol-3-ium typically involves the condensation of 3-ethylbenzoxazole with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the final product. Common reagents used in this synthesis include acetic acid and sulfuric acid as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)methyl]-1,3-benzoxazol-3-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
科学的研究の応用
3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)methyl]-1,3-benzoxazol-3-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its antimicrobial and anticancer activities, showing promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism by which 3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)methyl]-1,3-benzoxazol-3-ium exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting key signaling proteins involved in cell proliferation .
類似化合物との比較
Similar Compounds
3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)methyl]-1,3-benzoxazol-3-ium derivatives: These compounds have similar structures but different substituents, leading to variations in their chemical and physical properties.
Benzoxazole derivatives: Compounds such as 2-(2-hydroxyphenyl)benzoxazole and 2-(2-aminophenyl)benzoxazole share the benzoxazole core but differ in their functional groups.
Uniqueness
The uniqueness of 3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-2(3H)-ylidene)methyl]-1,3-benzoxazol-3-ium lies in its dual benzoxazole structure, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics or electronic behavior .
特性
分子式 |
C19H19N2O2+ |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole |
InChI |
InChI=1S/C19H19N2O2/c1-3-20-14-9-5-7-11-16(14)22-18(20)13-19-21(4-2)15-10-6-8-12-17(15)23-19/h5-13H,3-4H2,1-2H3/q+1 |
InChIキー |
SXJYGDWAGOIGMC-UHFFFAOYSA-N |
異性体SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C3=[N+](C4=CC=CC=C4O3)CC |
正規SMILES |
CCN1C2=CC=CC=C2OC1=CC3=[N+](C4=CC=CC=C4O3)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



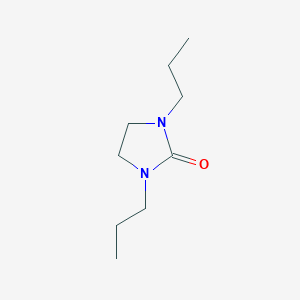
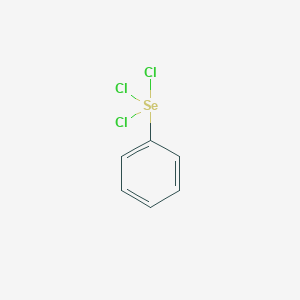

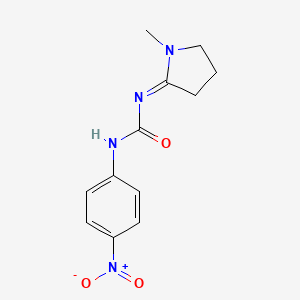

![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
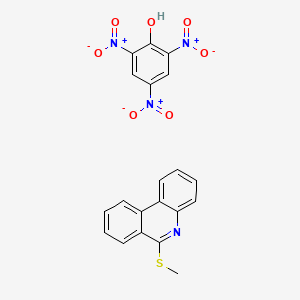
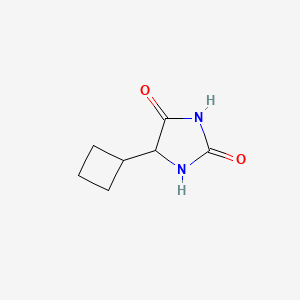
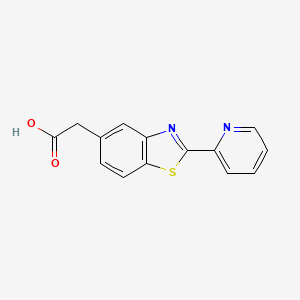
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
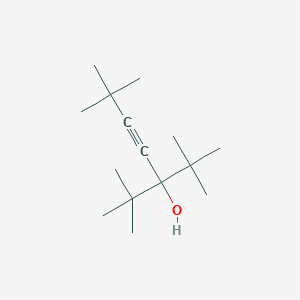
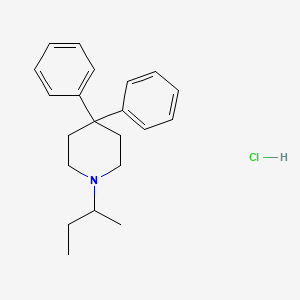
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
